REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[CH:5]([C:6](=[O:7])[O-:8])[n:9]1[c:10]([S:18][CH2:19][CH2:20][O:21][c:22]2[cH:23][cH:24][c:25]([Cl:28])[cH:26][cH:27]2)[n:11][c:12]2[c:13]1[cH:14][cH:15][cH:16][cH:17]2.[Cl:36][CH2:37][Cl:38].[F:29][C:30]([F:31])([F:32])[C:33]([OH:34])=[O:35]>>[CH2:5]([C:6](=[O:7])[OH:8])[n:9]1[c:10]([S:18][CH2:19][CH2:20][O:21][c:22]2[cH:23][cH:24][c:25]([Cl:28])[cH:26][cH:27]2)[n:11][c:12]2[c:13]1[cH:14][cH:15][cH:16][cH:17]2
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Name
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CC(C)(C)C(C(=O)[O-])n1c(SCCOc2ccc(Cl)cc2)nc2ccccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(C(=O)[O-])n1c(SCCOc2ccc(Cl)cc2)nc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=C(O)Cn1c(SCCOc2ccc(Cl)cc2)nc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |